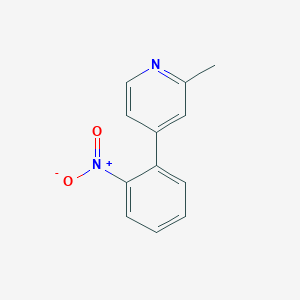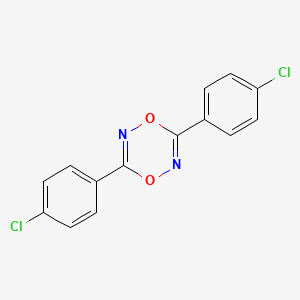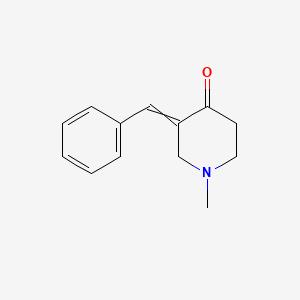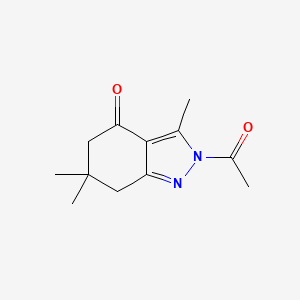
2-Acetyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one is a heterocyclic compound belonging to the indazole family. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other therapeutic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted hydrazine with a diketone, followed by cyclization and acetylation steps . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
2-Acetyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Acetyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclo-oxygenase-2 (COX-2) to exert anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole: A parent compound with similar biological activities.
3-Phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.
2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
Uniqueness
2-Acetyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one stands out due to its specific acetyl and trimethyl substitutions, which may confer unique biological properties and reactivity compared to other indazole derivatives .
Propriétés
Numéro CAS |
55734-10-6 |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
2-acetyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C12H16N2O2/c1-7-11-9(13-14(7)8(2)15)5-12(3,4)6-10(11)16/h5-6H2,1-4H3 |
Clé InChI |
OTDPBIFVTPILNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1C(=O)C)CC(CC2=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


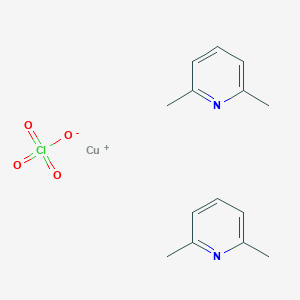
![1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-](/img/structure/B14638609.png)
![6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14638611.png)
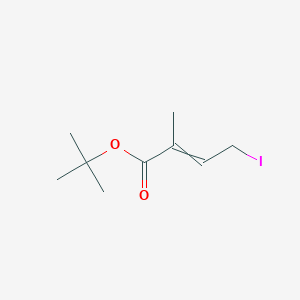
![1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14638619.png)
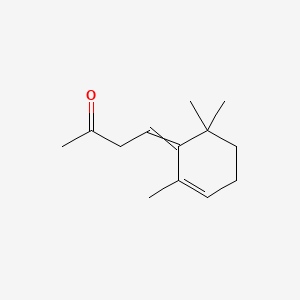
![1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one](/img/structure/B14638648.png)
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638654.png)
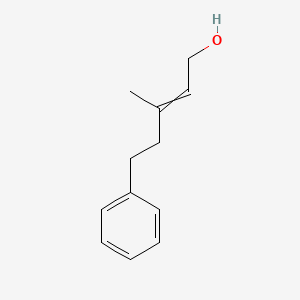
![5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B14638663.png)
![3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione](/img/structure/B14638671.png)
